molecular formula C14H19N3O2 B13516096 tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B13516096
M. Wt: 261.32 g/mol
InChI Key: UQUMCPUBGWVENT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core fused with a piperazine ring. The tert-butyl carbamate group at position 5 enhances steric protection and modulates solubility, while the ethynyl group at position 3 introduces reactivity for further functionalization (e.g., click chemistry or cross-coupling reactions). The 2-methyl substituent influences steric and electronic properties, affecting both synthetic accessibility and biological interactions .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 3-ethynyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-6-11-10(2)15-17-8-7-16(9-12(11)17)13(18)19-14(3,4)5/h1H,7-9H2,2-5H3

InChI Key

UQUMCPUBGWVENT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1C#C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrazolopyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolopyrazine ring system.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Addition of the Ethynyl Group: The ethynyl group is typically added through Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products

    Oxidation Products: Oxidized pyrazolopyrazine derivatives

    Reduction Products: Ethyl-substituted pyrazolopyrazine

    Substitution Products: Various substituted pyrazolopyrazine derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions, while the tert-butyl group can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Reactivity/Applications Reference
Target Compound Ethynyl ~265.3* Sonogashira coupling, bioorthogonal tagging
tert-Butyl3-bromo-2-methyl derivative Bromo 316.19 Nucleophilic substitution (e.g., Suzuki)
tert-Butyl3-formyl-2-methyl derivative Formyl 265.31 Condensation reactions (e.g., hydrazones)
tert-Butyl3-iodo derivative Iodo 316.2 Cross-coupling (e.g., Buchwald-Hartwig)

*Estimated based on (formyl derivative: 265.31 g/mol; ethynyl substitution reduces mass by ~16 g/mol).

Key Insights :

  • Ethynyl vs. Halogens (Br/I) : The ethynyl group enables alkyne-specific reactions, whereas bromo/iodo substituents facilitate transition metal-catalyzed cross-couplings. Bromo derivatives (e.g., CAS 1301714-08-8) are prevalent intermediates in drug discovery .
  • Ethynyl vs. Formyl : The formyl analog (CAS 2503205-06-7) is more polar (logP 0.5) , while the ethynyl group increases hydrophobicity, impacting membrane permeability.

Substituent Variations at Other Positions

Compound Name Substituent at C2 Substituent at C7 Applications Reference
Target Compound Methyl None Base structure for functionalization
tert-Butyl2-(hydroxymethyl) derivative Hydroxymethyl None Enhanced solubility, H-bonding
5-Benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine None Benzyl Amine-directed pharmacophore

Key Insights :

  • C2 Methyl vs. Hydroxymethyl : The 2-methyl group in the target compound improves metabolic stability compared to hydroxymethyl derivatives, which may undergo oxidation .
  • C7 Modifications : While the target compound lacks C7 substituents, derivatives like 5-benzyl-4H-pyrazolo[1,5-a]pyrazin-2-amine (Ref: 3D-YXC22735) demonstrate the impact of extended aromaticity on receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl3-bromo-2-methyl tert-Butyl3-formyl-2-methyl
Molecular Weight (g/mol) ~265.3 316.19 265.31
logP (Predicted) ~1.2* ~2.5 0.5
Solubility (aq.) Low Very low Moderate
Metabolic Stability High Moderate Low (due to formyl)

*Estimated using XLogP3 from and substituent contributions.

Key Insights :

  • The ethynyl group balances lipophilicity (logP ~1.2) for membrane penetration while avoiding excessive hydrophobicity.
  • Bromo derivatives exhibit higher logP, limiting aqueous solubility but enhancing blood-brain barrier penetration .

Biological Activity

tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Synthesis

The synthesis of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. The process includes:

  • Formation of the pyrazolo[1,5-a]pyrazine core : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the ethynyl group : Utilizes ethynylating agents under controlled conditions.
  • tert-butyl ester formation : Involves esterification with tert-butyl alcohol and an acid catalyst .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • The ethynyl group can form covalent bonds with active sites on enzymes.
  • The pyrazolo[1,5-a]pyrazine core engages in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate enzyme or receptor activities, leading to various biological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

  • Compounds similar to tert-butyl 3-ethynyl-2-methyl have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2) and TRKA kinases, with IC50 values as low as 0.09 µM .
  • Antiproliferative effects were observed across diverse cancer cell lines, indicating broad-spectrum anticancer activity .

Enzymatic Inhibition

The compound has demonstrated potential as a pharmacophore in drug design targeting specific enzymes:

  • Inhibitory assays have shown that pyrazolo derivatives can effectively inhibit enzymes involved in cancer progression and other diseases .

Case Studies

  • In Vitro Studies : A study assessed the activity of various pyrazolo derivatives on cancer cell lines. Compounds exhibited IC50 values comparable to established inhibitors, suggesting their viability as therapeutic agents .
  • Molecular Docking Simulations : These studies revealed binding modes similar to known inhibitors, supporting the potential of these compounds in drug development .

Summary Table of Biological Activities

Activity TypeIC50 Value (µM)Target Enzyme/PathwayReference
CDK2 Inhibition0.09Cyclin-dependent kinase 2
TRKA Inhibition0.45Neurotrophic tyrosine kinase A
Antiproliferative43.9% growth inhibitionVarious cancer cell lines

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